molecular formula C15H17N3O7 B11691922 Ethyl 1-(3,5-dinitrobenzoyl)piperidine-4-carboxylate

Ethyl 1-(3,5-dinitrobenzoyl)piperidine-4-carboxylate

Cat. No.: B11691922
M. Wt: 351.31 g/mol
InChI Key: FQBKJYWHLRWWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(3,5-dinitrobenzoyl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The compound also features a benzoyl group substituted with two nitro groups at the 3 and 5 positions, and an ethyl ester group at the 4 position of the piperidine ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of Ethyl 1-(3,5-dinitrobenzoyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of benzoyl chloride to introduce nitro groups at the 3 and 5 positions. This is followed by the reaction with piperidine-4-carboxylate under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 1-(3,5-dinitrobenzoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The benzoyl group can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents under specific conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. .

Scientific Research Applications

Ethyl 1-(3,5-dinitrobenzoyl)piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-(3,5-dinitrobenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The nitro groups and the piperidine ring play crucial roles in its binding to enzymes and receptors. The compound can inhibit or activate specific pathways by interacting with key proteins, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate enzyme activity and receptor signaling .

Comparison with Similar Compounds

Ethyl 1-(3,5-dinitrobenzoyl)piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:

Properties

Molecular Formula

C15H17N3O7

Molecular Weight

351.31 g/mol

IUPAC Name

ethyl 1-(3,5-dinitrobenzoyl)piperidine-4-carboxylate

InChI

InChI=1S/C15H17N3O7/c1-2-25-15(20)10-3-5-16(6-4-10)14(19)11-7-12(17(21)22)9-13(8-11)18(23)24/h7-10H,2-6H2,1H3

InChI Key

FQBKJYWHLRWWIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.